2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one
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Overview
Description
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly.
Another approach involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired quinazolinone derivative in good yield.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as graphene oxide, can enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The amino and methyl groups on the quinazolinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-phenylquinazoline-2,4(1H,3H)-dithione: This compound is structurally similar and has been studied for its biological activities.
4-methyl-2-phenylquinazolin-4-one: Another quinazolinone derivative with potential antimicrobial and anticancer properties.
Uniqueness
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit quorum sensing and biofilm formation in bacteria makes it a promising candidate for the development of new antimicrobial agents.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-11-6-5-9-13-15(11)16(20)19(14(10-17)18-13)12-7-3-2-4-8-12/h2-9H,10,17H2,1H3 |
InChI Key |
SWNMAIGNASUJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3)CN |
Origin of Product |
United States |
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